Furilazole Exhibits Over 10-Fold Higher Aqueous Solubility Than Benoxacor, Influencing Mobility and Formulation
Furilazole demonstrates significantly higher aqueous solubility (235 mg/L) compared to the common analog benoxacor (22 mg/L). This 10.7-fold difference [1] directly impacts its mobility in the environment and its behavior in aqueous-based formulations. The experimental value for furilazole closely matches its computational estimate (255 mg/L), while benoxacor's experimental solubility is far lower than estimated (102.7 mg/L) [2], indicating a potential for greater uncertainty in modeling benoxacor's environmental transport. Furthermore, the log octanol-water partition coefficient (log Kow) for furilazole is 1.96, compared to 2.23 for benoxacor [1], suggesting a slightly lower potential for bioaccumulation.
| Evidence Dimension | Aqueous Solubility and Log Kow |
|---|---|
| Target Compound Data | Aqueous Solubility: 235 mg/L; Log Kow: 1.96 |
| Comparator Or Baseline | Benoxacor: Aqueous Solubility: 22 mg/L; Log Kow: 2.23 |
| Quantified Difference | Solubility: Furilazole is 10.7x more soluble than benoxacor. Log Kow: Furilazole is 0.27 units lower. |
| Conditions | Aqueous solubility and octanol-water partition coefficient were experimentally derived at room temperature [1]. |
Why This Matters
Higher aqueous solubility dictates furilazole's greater potential for leaching and off-site transport, a critical factor in environmental risk assessments and for designing formulations with specific release profiles.
- [1] Acharya, S. P., & Weidhaas, J. (2018). Solubility, partitioning, oxidation and photodegradation of dichloroacetamide herbicide safeners, benoxacor and furilazole. Chemosphere, 211, 1018-1024. View Source
- [2] Acharya, S. P., & Weidhaas, J. (2018). Solubility, partitioning, oxidation and photodegradation of dichloroacetamide herbicide safeners, benoxacor and furilazole. Chemosphere, 211, 1018-1024. View Source
